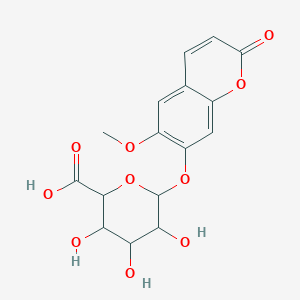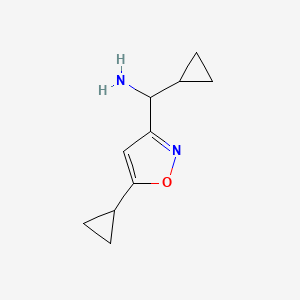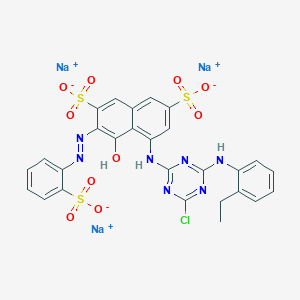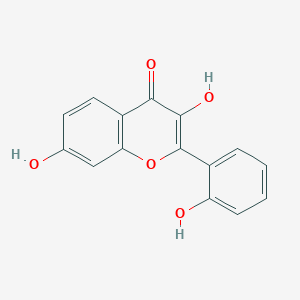![molecular formula C21H15Br2FN2O3 B14802023 (2E)-N'-{[(1,6-dibromonaphthalen-2-yl)oxy]acetyl}-3-(4-fluorophenyl)prop-2-enehydrazide](/img/structure/B14802023.png)
(2E)-N'-{[(1,6-dibromonaphthalen-2-yl)oxy]acetyl}-3-(4-fluorophenyl)prop-2-enehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-{[(1,6-dibromo-2-naphthyl)oxy]acetyl}-3-(4-fluorophenyl)acrylohydrazide is a complex organic compound characterized by the presence of bromine, fluorine, and naphthyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[(1,6-dibromo-2-naphthyl)oxy]acetyl}-3-(4-fluorophenyl)acrylohydrazide typically involves multiple steps. The initial step often includes the bromination of naphthalene to introduce bromine atoms at specific positions. This is followed by the formation of an acetyl group and subsequent reaction with 4-fluorophenylacrylohydrazide. The reaction conditions usually involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N’-{[(1,6-dibromo-2-naphthyl)oxy]acetyl}-3-(4-fluorophenyl)acrylohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated compound.
Applications De Recherche Scientifique
N’-{[(1,6-dibromo-2-naphthyl)oxy]acetyl}-3-(4-fluorophenyl)acrylohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-{[(1,6-dibromo-2-naphthyl)oxy]acetyl}-3-(4-fluorophenyl)acrylohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-{[(1,6-dibromo-2-naphthyl)oxy]acetyl}-4-methylbenzohydrazide: Similar structure but with a methyl group instead of a fluorophenyl group.
N’-{[(1,6-dibromo-2-naphthyl)oxy]acetyl}-3-(4-chlorophenyl)acrylohydrazide: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
N’-{[(1,6-dibromo-2-naphthyl)oxy]acetyl}-3-(4-fluorophenyl)acrylohydrazide is unique due to the presence of both bromine and fluorine atoms, which can impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H15Br2FN2O3 |
|---|---|
Poids moléculaire |
522.2 g/mol |
Nom IUPAC |
(E)-N'-[2-(1,6-dibromonaphthalen-2-yl)oxyacetyl]-3-(4-fluorophenyl)prop-2-enehydrazide |
InChI |
InChI=1S/C21H15Br2FN2O3/c22-15-5-8-17-14(11-15)4-9-18(21(17)23)29-12-20(28)26-25-19(27)10-3-13-1-6-16(24)7-2-13/h1-11H,12H2,(H,25,27)(H,26,28)/b10-3+ |
Clé InChI |
ZCIAJWUMGKWXFS-XCVCLJGOSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C(=O)NNC(=O)COC2=C(C3=C(C=C2)C=C(C=C3)Br)Br)F |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)NNC(=O)COC2=C(C3=C(C=C2)C=C(C=C3)Br)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-({[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}amino)benzoate](/img/structure/B14801944.png)


![5-[1-(7-Azaspiro[3.5]nonan-2-yl)pyrazol-4-yl]-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine](/img/structure/B14801953.png)
![2-{[(2-Bromo-4-ethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14801954.png)
![3-Isoquinolinecarboxylic acid, 2-[4-[[[[2-(1,3-benzodioxol-5-yl)ethyl]amino]carbonyl]oxy]-3,3-dimethyl-1,2-dioxobutyl]-1,2,3,4-tetrahydro-](/img/structure/B14801979.png)


![sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide](/img/structure/B14802001.png)
![{4-[(1-Naphthyl)vinyl]phenyl}di-p-tolylamine](/img/structure/B14802004.png)
![(1R,3S)-3-amino-N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]cyclohexanecarboxamide;hydrochloride](/img/structure/B14802008.png)

![(5Z)-5-[[4-(Acetyloxy)-3,5-difluorophenyl]methylene]-3,5-dihydro-2,3-dimethyl-4H-imidazol-4-one](/img/structure/B14802016.png)

